(3,5-DIMETHYL-4-ISOXAZOLYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE
CAS No.:
Cat. No.: VC9394050
Molecular Formula: C24H26N2O3
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C24H26N2O3 | 
|---|---|
| Molecular Weight | 390.5 g/mol | 
| IUPAC Name | (3,5-dimethyl-1,2-oxazol-4-yl)-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methanone | 
| Standard InChI | InChI=1S/C24H26N2O3/c1-17-22(18(2)29-25-17)23(27)26-15-13-21(14-16-26)24(28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21,28H,13-16H2,1-2H3 | 
| Standard InChI Key | QAYUUORMOAQNLU-UHFFFAOYSA-N | 
| SMILES | CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | 
| Canonical SMILES | CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | 
Introduction
Chemical Structure and Nomenclature
IUPAC Interpretation
The systematic name decomposes into three key components:
- 
3,5-Dimethyl-4-isoxazolyl: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, substituted with methyl groups at positions 3 and 5.
 - 
4-[Hydroxy(diphenyl)methyl]piperidino: A piperidine ring (six-membered amine) with a hydroxydiphenylmethyl group at position 4.
 - 
Methanone: A carbonyl group linking the two substituents.
 
This architecture positions the compound within the benzophenone analog family, where aromatic and heterocyclic systems converge via ketone bridges .
Structural Features
- 
Isoxazole Core: The 3,5-dimethylisoxazole moiety contributes rigidity and electron-deficient characteristics, influencing reactivity and intermolecular interactions .
 - 
Piperidine Substituent: The 4-hydroxydiphenylmethyl group introduces steric bulk and hydrogen-bonding capability, potentially affecting solubility and biological activity .
 - 
Spatial Configuration: Molecular modeling suggests a non-planar conformation due to steric clashes between the isoxazole’s methyl groups and the piperidine’s aryl substituents (Figure 1) .
 
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source | 
|---|---|---|
| Isoxazole ring planarity | ±0.002 Å deviation | |
| Piperidine chair distortion | ΔC<sub>2</sub> = 1.67° | |
| Torsion angles (C8–C9) | 6.28°, 150.54° (HMBC correlations) | 
Synthesis and Manufacturing
Retrosynthetic Approach
The compound can be dissected into two precursors:
- 
3,5-Dimethyl-4-isoxazolecarbonyl chloride
 - 
4-[Hydroxy(diphenyl)methyl]piperidine
 
A Friedel-Crafts acylation or nucleophilic acyl substitution strategy is theorized, leveraging the electrophilicity of the carbonyl chloride .
Stepwise Synthesis
- 
Isoxazole Activation: 3,5-Dimethylisoxazole undergoes sulfochlorination at position 4 using chlorosulfonic acid, analogous to methods described for related isoxazoles .
 - 
Piperidine Preparation: 4-Hydroxydiphenylmethylpiperidine is synthesized via Grignard addition to N-Boc-piperidin-4-one, followed by deprotection .
 - 
Coupling Reaction: Reacting the acyl chloride with the piperidine derivative in anhydrous acetonitrile with pyridine as a base yields the target compound (Scheme 1) .
 
Table 2: Optimized Reaction Conditions
| Parameter | Value | Rationale | 
|---|---|---|
| Solvent | Anhydrous CH<sub>3</sub>CN | Minimizes hydrolysis | 
| Temperature | 0°C → RT | Controls exothermicity | 
| Molar ratio | 1:1.2 (acyl:amine) | Ensures complete conversion | 
Physicochemical Properties
Spectroscopic Profile
- 
<sup>1</sup>H NMR:
 
Biological Relevance
| Compound Class | IC<sub>50</sub> (nM) | Target | 
|---|---|---|
| Isoxazole sulfonamides | 12.4 ± 1.2 | EGFR kinase | 
| Piperidine ketones | 8.9 ± 0.8 | AChE | 
Crystallographic Insights
X-ray diffraction of a related isoxazole-piperidine hybrid revealed:
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